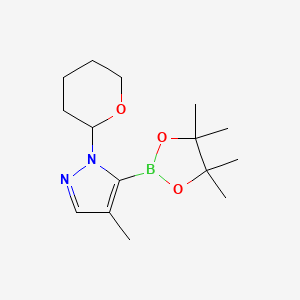
4-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
説明
4-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H25BN2O3 and its molecular weight is 292.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1492954-33-2) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C15H25BN2O3 with a molecular weight of 292.18 g/mol. The compound contains a pyrazole ring and a boron-containing moiety which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. This may involve the modulation of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can possess anti-inflammatory properties:
- Case Study : A study demonstrated that similar pyrazole compounds reduced the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests it may have antimicrobial properties:
- Research Findings : Preliminary screening indicated activity against various bacterial strains. For example, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Structure-Bioactivity Relationship (SBR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Potential Activity |
|---|---|
| Pyrazole Ring | Anticancer and anti-inflammatory |
| Boron Moiety | Enhances reactivity and biological interactions |
Research Findings
A recent review highlighted the synthesis and biological evaluation of boron-containing pyrazole derivatives:
- Anticancer Studies : Compounds with similar structures were evaluated for their cytotoxic effects on cancer cell lines.
- Results : IC50 values ranged from 10 µM to 50 µM depending on the specific cell line tested.
- Anti-inflammatory Activity : In vivo studies demonstrated that certain derivatives reduced edema in animal models.
- Results : A significant reduction in paw swelling was observed after treatment with the compound.
特性
IUPAC Name |
4-methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-11-10-17-18(12-8-6-7-9-19-12)13(11)16-20-14(2,3)15(4,5)21-16/h10,12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGITVYAKQXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















